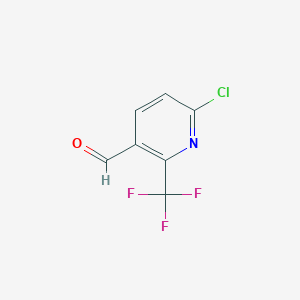

6-Chloro-2-(trifluoromethyl)nicotinaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-2-(trifluoromethyl)nicotinaldehyde is a chemical compound that belongs to the class of nicotinamide derivatives. It is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 2nd position on the nicotinaldehyde ring. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 6-Chloro-2-(trifluoromethyl)nicotinaldehyde involves the oxidation of (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. The reaction is typically carried out in a 100 mL round-bottom flask, where (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol (1.00 g, 4.73 mmol) is dissolved in 10 mL of dichloromethane (DCM). Pyridinium chlorochromate (PCC) (2.04 g, 9.45 mmol) and 6.00 g of silica gel are added to the mixture. The reaction is stirred at room temperature for 3 hours, after which the mixture is filtered through a pad of silica and rinsed with a 4:1 mixture of ethyl acetate and hexane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-(trifluoromethyl)nicotinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 6-Chloro-2-(trifluoromethyl)nicotinic acid.

Reduction: 6-Chloro-2-(trifluoromethyl)nicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

Fungicides and Herbicides

Trifluoromethylpyridines, including 6-Chloro-2-(trifluoromethyl)nicotinaldehyde, serve as key intermediates in the synthesis of agrochemicals. For instance:

- Picoxystrobin : This fungicide is derived from trifluoromethylpyridine compounds and is utilized for crop protection against fungal pathogens .

- Flazasulfuron : Another herbicide that incorporates trifluoromethylpyridine derivatives, demonstrating selectivity towards specific crops .

Table 1: Agrochemicals Derived from Trifluoromethylpyridines

| Agrochemical | Type | Active Ingredient | Application Area |

|---|---|---|---|

| Picoxystrobin | Fungicide | Derived from this compound | Crop protection |

| Flazasulfuron | Herbicide | Trifluoromethylpyridine derivative | Selective weed control |

Pharmaceutical Applications

Drug Development

The pharmaceutical industry has recognized the potential of trifluoromethylpyridines for drug development. Several FDA-approved drugs contain trifluoromethyl groups, which enhance pharmacokinetic properties:

- Ubrogepant : An oral medication for migraine treatment that incorporates trifluoromethylpyridine moieties .

- Pretomanid : A drug used for tuberculosis treatment, showcasing the versatility of trifluoromethyl-containing compounds in therapeutic applications .

Table 2: FDA-Approved Drugs Containing Trifluoromethyl Groups

| Drug Name | Indication | Mechanism of Action |

|---|---|---|

| Ubrogepant | Migraine | CGRP receptor antagonist |

| Pretomanid | Tuberculosis | Inhibits mycobacterial cell wall synthesis |

Case Studies

Case Study 1: Development of Picoxystrobin

Research highlighted the synthesis pathway for picoxystrobin using intermediates derived from this compound. The compound's unique properties contributed to its effectiveness against a wide range of fungal diseases affecting crops .

Case Study 2: Ubrogepant as a Novel Migraine Treatment

In clinical trials, ubrogepant demonstrated significant efficacy in reducing migraine symptoms compared to placebo. The incorporation of trifluoromethylpyridine moieties was crucial for its pharmacological profile, showcasing how structural modifications can lead to improved therapeutic outcomes .

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

6-Chloro-2-(trifluoromethyl)nicotinaldehyde can be compared with other similar compounds, such as:

- 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

- 6-Chloro-2-(trifluoromethyl)nicotinonitrile

- 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

- 6-Chloro-2-(trifluoromethyl)nicotinic acid

These compounds share structural similarities but differ in their functional groups and specific properties. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and industrial applications .

Biologische Aktivität

6-Chloro-2-(trifluoromethyl)nicotinaldehyde (C7H4ClF3N) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Chloro Group : Enhances reactivity and biological activity.

- Trifluoromethyl Group : Increases lipophilicity and influences pharmacokinetics.

- Aldehyde Functional Group : Key for enzyme inhibition through covalent bonding with nucleophilic residues.

The biological activity of this compound largely revolves around its ability to act as an enzyme inhibitor. The aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially modulating various biological pathways. This property has been leveraged in drug development, particularly for targeting specific enzymes involved in disease processes.

Biological Activities

-

Enzyme Inhibition :

- The compound has shown promise as an inhibitor of various enzymes, which could lead to therapeutic applications in treating diseases where these enzymes play a critical role.

- Preliminary studies suggest it may inhibit certain enzymes critical in metabolic pathways, affecting cellular functions and signaling cascades.

-

Antimicrobial Activity :

- Research indicates that compounds featuring trifluoromethyl groups often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. This has been observed in related studies where trifluoromethyl-substituted pyridines demonstrated increased fungicidal activity .

- The potential for this compound to act against resistant strains of bacteria, including those causing tuberculosis, has been noted, although specific data on this compound remains limited .

- Antitumor Activity :

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

In a study focusing on enzyme inhibitors derived from nicotinic compounds, this compound was evaluated for its ability to bind to target enzymes involved in metabolic pathways. Results indicated that the compound could effectively inhibit enzyme activity, leading to altered metabolic processes in vitro.

Research Findings

Recent research has shown that derivatives similar to this compound possess significant antimicrobial properties. For instance, trifluoromethyl-substituted pyridines were found to be more effective than traditional antifungal agents, suggesting that this compound may also exhibit enhanced antimicrobial efficacy .

Eigenschaften

IUPAC Name |

6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSYHTUSHNJVSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227581-44-3 |

Source

|

| Record name | 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.